molecular formula C6H8ClN3 B13458880 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride

5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride

Cat. No.: B13458880
M. Wt: 157.60 g/mol
InChI Key: ZEEUFZDBZODXAU-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride: is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as pyrrole derivatives and hydrazine derivatives can be used. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced pyrrole derivatives .

Scientific Research Applications

5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological pathways. For instance, it has been studied as a potential inhibitor of Bcl-xL protein, which is involved in the regulation of apoptosis. By inhibiting this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride is unique due to its specific fused ring structure and the presence of both pyrrole and pyridazine ringsCompared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine;hydrochloride

InChI

InChI=1S/C6H7N3.ClH/c1-3-7-6-5(1)2-4-8-9-6;/h2,4H,1,3H2,(H,7,9);1H

InChI Key

ZEEUFZDBZODXAU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CN=N2.Cl

Origin of Product

United States

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